molecular formula C27H37FO6 B13732818 Paramethasone-17,21-orthovalerate CAS No. 31729-41-6

Paramethasone-17,21-orthovalerate

Cat. No.: B13732818
CAS No.: 31729-41-6
M. Wt: 476.6 g/mol
InChI Key: XGHSVAAILZTBNH-ZXOAWTLQSA-N
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Description

Paramethasone-17,21-orthovalerate is a synthetic glucocorticoid ester derivative of paramethasone, a corticosteroid with anti-inflammatory and immunosuppressive properties. The "orthovalerate" designation likely refers to a specific esterification pattern at the 17- and 21-positions of the steroid backbone, involving valeric acid (pentanoic acid). This modification enhances lipophilicity, prolonging dermal absorption and local activity, typical of topical corticosteroids .

Properties

CAS No.

31729-41-6

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1

InChI Key

XGHSVAAILZTBNH-ZXOAWTLQSA-N

Isomeric SMILES

CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O

Canonical SMILES

CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Mechanism of Action

Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Structural Features

Paramethasone-17,21-orthovalerate shares core structural similarities with betamethasone derivatives but differs in key substituents:

  • Paramethasone backbone : Contains a 16α-methyl and 17α-hydroxyl group, similar to betamethasone. However, paramethasone lacks the 9α-fluoro group present in betamethasone, which may reduce systemic potency .
  • Esterification : The 17,21-orthovalerate ester introduces a branched or cyclic valerate configuration, distinct from linear esters like betamethasone-17-valerate (CAS 2152-44-5, C₂₇H₃₇FO₆, MW 476.58) .
2.2. Comparison Table: Key Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Betamethasone 17-valerate 2152-44-5 C₂₇H₃₇FO₆ 476.58 9α-fluoro, 16β-methyl, 17-valerate
Betamethasone-17-butyrate-21-propionate 5534-02-1 C₂₉H₃₉FO₇ 518.61 9α-fluoro, 17-butyrate, 21-propionate
Betamethasone 21-propionate 75883-07-7 C₂₆H₃₃FO₇ 482.50 9α-fluoro, 21-propionate
Clobetasone butyrate 25122-57-0 C₂₈H₃₂ClFO₅ 503.00 21-chloro, 17-butyrate
This compound Not listed Likely C₂₈H₄₁FO₇ ~532.63* 16α-methyl, 17,21-orthovalerate

*Estimated based on structural analogs.

2.3. Functional Differences
  • Lipophilicity and Absorption :
    • Linear esters (e.g., betamethasone-17-valerate) exhibit moderate lipophilicity, favoring dermal penetration .
    • Orthovalerate’s branched/cyclic structure may further slow hydrolysis, extending local activity compared to betamethasone-17,21-dipropionate (CAS 5534-02-1, MW 518.61) .
  • Potency :
    • Betamethasone’s 9α-fluoro group enhances glucocorticoid receptor binding. Paramethasone’s lack of this group likely reduces systemic effects but may improve safety for topical use .
  • Metabolism :
    • Esters at the 17- and 21-positions are typically hydrolyzed by esterases in the skin or plasma, releasing the active corticosteroid. Orthovalerate’s stability could delay this process .

Critical Analysis of Evidence

  • Contradictions : and highlight betamethasone esters but omit paramethasone derivatives, underscoring gaps in comparative studies.
  • Key Inferences : this compound’s properties can be extrapolated from betamethasone analogs, emphasizing the role of esterification in modulating pharmacokinetics .

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